molecular formula C15H12N2 B1353095 N-phenylquinolin-4-amine CAS No. 30696-07-2

N-phenylquinolin-4-amine

Katalognummer: B1353095
CAS-Nummer: 30696-07-2
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: NRTUTGBOQZQBMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-phenylquinolin-4-amine is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-phenylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h1-11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTUTGBOQZQBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408552
Record name N-phenylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30696-07-2
Record name N-phenylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The N-Phenylquinolin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-phenylquinolin-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile synthetic handles have made it a cornerstone in the design of a multitude of biologically active compounds. This guide provides a comprehensive technical overview of the this compound scaffold, from its fundamental chemical properties and synthesis to its profound impact on drug discovery, most notably in the development of targeted cancer therapies. We will delve into the intricate mechanisms of action of its derivatives, particularly as kinase inhibitors, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as an authoritative resource for researchers and drug development professionals, enabling them to leverage the full potential of this remarkable chemical entity.

The this compound Scaffold: Structure and Significance

The this compound scaffold is characterized by a quinoline ring system substituted with a phenylamino group at the 4-position. This deceptively simple architecture confers a unique combination of structural rigidity and the capacity for diverse chemical modifications, which are crucial for its biological activity.

The quinoline moiety itself is a bicyclic aromatic heterocycle that is prevalent in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer activities.[1] The introduction of the N-phenylamino group at the 4-position creates a pharmacophore that has proven to be exceptionally effective in targeting the ATP-binding site of various protein kinases.[2]

The significance of this scaffold in drug discovery cannot be overstated. It forms the core of several clinically successful drugs, most notably Lapatinib (Tykerb®) , a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, used in the treatment of HER2-positive breast cancer.[3] The success of Lapatinib has spurred extensive research into novel derivatives of the this compound scaffold, leading to the discovery of compounds with activity against a range of other kinases and biological targets.

Synthesis of the this compound Core and Its Derivatives

The construction of the this compound scaffold and its subsequent derivatization are central to exploring its therapeutic potential. A common and effective strategy involves the nucleophilic aromatic substitution (SNA_r_) of a 4-chloroquinoline precursor with a corresponding aniline.[4][5]

General Synthesis of the this compound Scaffold

The fundamental synthetic route involves the reaction of a 4-chloro-7-substituted-quinoline with an appropriate aniline derivative. The reactivity of the 4-chloroquinoline is enhanced by the electron-withdrawing nature of the quinoline nitrogen, facilitating the nucleophilic attack by the amine.

A general reaction scheme is as follows:

G reactant1 4-Chloro-7-substituted-quinoline reagents Solvent, Heat reactant1->reagents reactant2 Aniline (or derivative) reactant2->reagents product This compound derivative reagents->product

Caption: General synthetic scheme for this compound derivatives.

A detailed, step-by-step protocol for a representative synthesis is provided in the Experimental Protocols section.

Synthesis of Lapatinib: A Case Study

The synthesis of Lapatinib showcases a more elaborate application of quinoline chemistry, often involving multiple steps to introduce the necessary functionalities for potent and selective kinase inhibition. While several synthetic routes have been reported, a common approach involves the initial construction of a substituted quinazoline or quinoline core, followed by the introduction of the side chains.

One patented method for Lapatinib synthesis involves a reductive amination step to install the sulfone-containing side chain.[6] This typically involves the reaction of an aldehyde intermediate with 2-aminoethylmethylsulfone, followed by reduction with a hydride agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

Mechanism of Action: Targeting Protein Kinases

The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases.[2] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.

Inhibition of EGFR and HER2

Derivatives of the this compound scaffold, such as Lapatinib, are potent inhibitors of the tyrosine kinase activity of EGFR (ErbB1) and HER2 (ErbB2).[3] They act as ATP-competitive inhibitors, binding to the intracellular kinase domain of these receptors. This binding event prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.

G Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization ATP ATP Dimerization->ATP Kinase Domain Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) Dimerization->Downstream Lapatinib This compound (e.g., Lapatinib) Lapatinib->Dimerization Inhibits ADP ADP ATP->ADP Response Cell Proliferation, Survival, Invasion Downstream->Response

Caption: Mechanism of action of this compound derivatives as EGFR/HER2 inhibitors.

The flat, heterocyclic core of the scaffold mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of the kinase. The N-phenyl group and other substituents then form additional interactions within the active site, contributing to the compound's potency and selectivity.

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on the this compound scaffold to optimize its kinase inhibitory activity. Key findings include:

  • Substitutions on the Quinoline Ring: Small, electron-donating groups at the 6- and 7-positions of the quinoline ring generally enhance inhibitory activity against EGFR.[2]

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the 4-anilino moiety are critical for both potency and selectivity. For instance, in the 4-anilinoquinazoline series (a closely related scaffold), small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring were found to enhance potency.[2]

  • Side Chains: The introduction of specific side chains, such as the (3-fluorobenzyl)oxy group and the sulfone-containing moiety in Lapatinib, is crucial for achieving high potency and dual inhibitory activity against EGFR and HER2.

Table 1: Representative this compound Derivatives and their Biological Activities

Compound IDR1 (Quinoline)R2 (Aniline)Target(s)IC₅₀ (nM)Reference
Lapatinib -H3-chloro-4-((3-fluorobenzyl)oxy)EGFR, HER210.8, 9.2[3]
Derivative A 7-methoxy3-bromoEGFR0.5[2]
Derivative B 6,7-dimethoxy3-ethynylEGFR1.2[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives. These are intended as a starting point and may require optimization based on the specific compounds and cell lines being investigated.

Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

This protocol describes the synthesis of a potent 4-aminoquinoline derivative, which serves as a good model for the synthesis of other this compound analogues.[4][5]

Materials:

  • 4,7-dichloroquinoline

  • N,N-dimethylethane-1,2-diamine

  • Reaction vessel with stirring and heating capabilities

  • Standard laboratory glassware for work-up and purification

  • Deionized water

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and an excess of N,N-dimethylethane-1,2-diamine (2.0 equivalents).

  • Heat the reaction mixture to 120-130°C with continuous stirring.

  • Maintain this temperature for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and basify with NaOH solution.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.[5]

In Vitro EGFR Kinase Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound derivatives against EGFR kinase.[8][9]

G Start Start Prepare_Reagents Prepare Reagents: - EGFR enzyme - Kinase buffer - ATP - Substrate (e.g., Poly(Glu,Tyr) 4:1) - Test compound dilutions Start->Prepare_Reagents Incubate Incubate EGFR with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Kinase Reaction (Add ATP and Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., add EDTA) Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., ELISA, Radiometric, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data and Calculate IC₅₀ Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro EGFR kinase assay.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the EGFR enzyme to each well.

  • Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.

  • Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

  • Measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Add the compound dilutions to the wells and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that reduces cell viability by 50%) values.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry, with a proven track record in the development of successful kinase inhibitors. Its synthetic accessibility and the rich structure-activity relationship data available make it an attractive starting point for the design of novel therapeutics.

Future research in this area will likely focus on several key aspects:

  • Exploring New Biological Targets: While the scaffold has been extensively studied as a kinase inhibitor, its potential against other target classes remains relatively underexplored.

  • Overcoming Drug Resistance: The development of derivatives that can overcome acquired resistance to existing therapies is a critical area of research.

  • Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound derivatives will be crucial for their clinical success.

  • Scaffold Hopping and Diversification: While the core scaffold is highly effective, exploring bioisosteric replacements and novel derivatization strategies could lead to the discovery of compounds with improved properties.

References

  • Gupta, J., et al. (2021). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 26(15), 4436. [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4173-4176. [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 11-21. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 21(11), 1540. [Link]

  • Google Patents. (2012).
  • ResearchGate. (2022). Lapatinib synthesis via C–H functionalization. [Link]

  • Watson, A. J. B., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2135-2144. [Link]

  • Google Patents. (2014).
  • Google Patents. (2016).
  • Gökçek, M., et al. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Letters in Drug Design & Discovery, 15(12), 1285-1296. [Link]

  • ResearchGate. (2009). Synthesis of 2-Phenylquinolin-4-amines Substituted with Diverse Amino and Aminoalkyl Groups. [Link]

  • Kandil, S., et al. (2020). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Parasitology, 147(14), 1597-1613. [Link]

  • Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. [Link]

  • Kubo, K., et al. (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 11(23), 5067-5080. [Link]

  • El-Moghazy, S. M., et al. (2018). Design and Development of Novel Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 23(11), 2969. [Link]

  • NeuroQuantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • ResearchGate. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. [Link]

  • Kandulski, M., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(15), 4949. [Link]

  • Vert, A., et al. (2002). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry, 45(26), 5707-5715. [Link]

  • ResearchGate. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

Sources

Initial biological screening of novel N-phenylquinolin-4-amine compounds

Interpretation of Expected Results: A successful inhibition of the pathway by NQC-3 would be demonstrated by a dose-dependent decrease in the levels of p-JAK2 and p-STAT3, while the levels of total JAK2, total STAT3, and the loading control remain relatively unchanged. [23][24]

Orthogonal Screening: Antimicrobial Activity

Expertise & Rationale: The quinoline scaffold is historically significant in antimicrobial agents. Therefore, evaluating novel this compound compounds for antibacterial activity is a valuable parallel screening effort. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7]This assay provides quantitative data on the potency of the compound against various bacterial strains. Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures the reliability and reproducibility of the results. [8][9]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on CLSI and EUCAST standards. [8][10]

  • Bacterial Strain Preparation:

    • Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

    • From an overnight culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [11] * Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. [7]2. Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (NQC-1, NQC-2, NQC-3) and a positive control antibiotic (e.g., Ciprofloxacin) in CAMHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the prepared bacterial suspension.

    • Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours. [12]4. MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. [7]

Data Presentation: Hypothetical MIC Values
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
NQC-1816
NQC-2> 128> 128
NQC-348
Ciprofloxacin (Control)0.50.25

Interpretation: The hypothetical results suggest that NQC-3 and NQC-1 possess moderate antibacterial activity, with NQC-3 being the more potent of the two. This dual anticancer and antibacterial profile could make NQC-3 a particularly interesting lead compound for further development.

Summary and Forward Outlook

This technical guide has detailed a comprehensive, multi-tiered strategy for the initial biological characterization of novel this compound compounds. By following this scientifically-grounded workflow, researchers can efficiently progress from broad phenotypic screening to specific mechanistic insights.

The screening cascade identified a hypothetical lead compound, NQC-3 , which demonstrated:

  • Potent broad-spectrum cytotoxicity against multiple cancer cell lines.

  • A clear mechanism of action involving the induction of apoptosis and G2/M phase cell cycle arrest .

  • A plausible molecular target, with evidence suggesting inhibition of the JAK/STAT signaling pathway .

  • A valuable secondary activity, showing moderate antibacterial efficacy .

The next logical steps in the drug development pipeline for a compound like NQC-3 would involve lead optimization to improve potency and drug-like properties, in-depth toxicology studies, and eventual evaluation in preclinical in vivo cancer models to assess efficacy and safety in a whole-organism context. This structured initial screening is the indispensable foundation upon which these future studies are built.

References

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. BPS Bioscience. [Link]

  • El-Sayed, M. T., et al. (2023). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Guryanova, O. A., et al. (2016). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC - NIH. [Link]

  • Owen, K. L., et al. (2020). JAK-STAT Signalling Pathway in Cancer. PMC - NIH. [Link]

  • Liu, K., et al. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. PubMed. [Link]

  • EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Mohana, K. N., et al. (2014). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • Siveen, K. S., et al. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. [Link]

  • University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. [Link]

  • Kumar, A., et al. (2021). Synthesis, Antimicrobial Activity and Molecular Docking Study of Novel N,2-Diphenylquinazolin-4-amine Derivatives. ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • University of Florida Health. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • My Cancer Genome. (n.d.). JAK/STAT signaling. [Link]

  • Zhang, H., et al. (2019). Western blot analysis of JAK2/ pJAK2 and STAT3/pSTAT3 expression. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Grabiec, A. M., & Korbut, E. (2020). Targeting the JAK2/STAT3 Pathway—Can We Compare It to the Two Faces of the God Janus?. MDPI. [Link]

  • Alpan, A. S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. [Link]

The N-phenylquinolin-4-amine Scaffold: A Privileged Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-phenylquinolin-4-amine core is a recognized privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this fragment's role in drug discovery, with a particular focus on its application in oncology. We will delve into the synthetic strategies for accessing this core, analyze its diverse mechanisms of action, and present a systematic overview of its structure-activity relationships. Furthermore, this guide will frame the this compound scaffold within the context of fragment-based drug discovery (FBDD), offering a workflow from initial fragment screening to lead optimization. Detailed experimental protocols and data-driven insights are provided to empower researchers in their pursuit of novel therapeutics based on this versatile chemical entity.

Introduction: The Quinoline Moiety and the Rise of a Privileged Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its presence in numerous natural products and synthetic drugs underscores its importance as a pharmacophore. Within the vast chemical space of quinoline derivatives, the this compound scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Its rigid, planar structure provides a well-defined framework for interaction with biological targets, while the synthetic accessibility of the 4-amino position allows for facile diversification and optimization of pharmacological properties.

This guide will provide a comprehensive overview of the this compound core, starting from its fundamental synthetic accessibility to its intricate interactions with biological systems and its successful application in drug discovery campaigns.

Synthetic Strategies: Accessing the this compound Core

The construction of the this compound scaffold is primarily achieved through a robust and versatile synthetic methodology: the nucleophilic aromatic substitution (SNAr) reaction. This approach offers a straightforward and efficient means to introduce a wide array of aniline derivatives at the C4 position of the quinoline ring.

General Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct route to this compound derivatives involves the reaction of a 4-chloroquinoline precursor with a substituted aniline. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the chlorine atom.

Experimental Protocol: Synthesis of a Representative this compound Derivative

Objective: To synthesize N-(4-methoxyphenyl)quinolin-4-amine.

Materials:

  • 4-chloroquinoline

  • p-anisidine (4-methoxyaniline)

  • Ethanol (or other suitable solvent like isopropanol or DMF)

  • Hydrochloric acid (catalytic amount, optional)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline (1.0 eq) in ethanol.

  • Add p-anisidine (1.1 eq) to the solution. A catalytic amount of hydrochloric acid can be added to protonate the quinoline nitrogen, further activating the C4 position.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-(4-methoxyphenyl)quinolin-4-amine.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Alternative Synthetic Routes
  • Palladium-catalyzed cross-coupling reactions: For instance, a Suzuki coupling between a 4-aminoquinoline boronic acid derivative and a phenyl halide can be utilized.

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the SNAr reaction.

Mechanism of Action: A Multifaceted Pharmacological Profile

The this compound scaffold exerts its biological effects through a variety of mechanisms, with a significant focus on anticancer applications. The planar nature of the quinoline ring allows for intercalation into DNA and interaction with the ATP-binding pockets of kinases, while the aniline moiety provides a vector for exploring and optimizing interactions with specific protein residues.

Anticancer Activity

A primary mechanism by which this compound derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. Several studies have demonstrated that these compounds can trigger the intrinsic apoptotic pathway. For example, certain derivatives have been shown to activate the p53 tumor suppressor protein.[2] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

This compound derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain (4-phenylamino)quinazoline derivatives, which share a similar structural motif, have been developed as potent inhibitors of NF-κB activation.

  • ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a key component of the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival. Inhibition of ERK1/2 phosphorylation has been observed with some 5,6,7-trimethoxy-N-phenyl-4-aminoquinazoline derivatives.[3]

The diagram below illustrates a simplified model of the anticancer mechanism of action for certain this compound derivatives, focusing on the induction of apoptosis via p53 activation.

anticancer_mechanism cluster_cell Cancer Cell NPA This compound Derivative p53 p53 Activation NPA->p53 Induces Bax Bax Upregulation p53->Bax Promotes Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Triggers Caspases Caspase Cascade Activation Mitochondrion->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Anticancer mechanism via p53-mediated apoptosis.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The pharmacological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the quinoline and phenyl rings. A systematic exploration of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions on the Quinoline Ring
  • Position 7: The introduction of substituents at the 7-position of the quinoline ring has been shown to be particularly important for anticancer activity. A study on a series of quinoline derivatives revealed that a large and bulky alkoxy substituent at this position, such as a 4-fluorobenzyloxy group, was beneficial for antiproliferative activity.[2]

  • Positions 5, 6, and 8: Modifications at other positions on the quinoline core can also influence activity. For instance, 5,6,7-trimethoxy substitution in N-phenyl-4-aminoquinazolines has been associated with potent inhibition of ERK1/2 phosphorylation.[3]

Substitutions on the Phenyl Ring

The electronic and steric properties of substituents on the N-phenyl ring play a critical role in dictating the interaction with the target protein.

  • Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituent can influence the pKa of the aniline nitrogen and the overall electron density of the ring system, thereby affecting binding affinity.

  • Positional Isomers: The position of the substituent on the phenyl ring (ortho, meta, or para) can dramatically alter the binding mode and potency of the compound.

Modifications of the Amino Linker

The amino group at the 4-position is a key feature of the scaffold.

  • Alkylamino side chains: The introduction of an amino side chain at the 4-position can enhance antiproliferative activity. The length of this alkylamino side chain is a critical parameter, with studies suggesting that a two-carbon (ethyl) linker is often optimal.[2]

Table 1: Structure-Activity Relationship of this compound Derivatives as Anticancer Agents

Compound IDQuinoline Substituent (R1)Phenyl Substituent (R2)Linker (X)IC50 (µM) vs. HeLaIC50 (µM) vs. BGC823Reference
1a 7-F3-Cl, 4-FNH>1001.15[4]
1f 7-F3-BrNH0.050.04[4]
2i 8-OCH33-ethynylNH0.040.02[4]
10g 7-(4-fluorobenzyloxy)HN-(2-(dimethylamino)ethyl)<1.0Not Reported[2]
6x 5,6,7-trimethoxy (quinazoline)3-BrNHNot Reported3.2[3]

Note: Data is compiled from multiple sources and experimental conditions may vary.

This compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of high-quality lead compounds.[5][6][7] This approach involves screening libraries of low molecular weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The this compound scaffold, with its relatively low molecular weight and high degree of structural rigidity, represents an ideal starting point for FBDD campaigns.

The FBDD Workflow with the this compound Fragment

The following diagram outlines a typical FBDD workflow, starting with the identification of the this compound core from a fragment screen.

fbdd_workflow cluster_workflow Fragment-Based Drug Discovery Workflow Screen Fragment Library Screening Hit_ID Hit Identification: This compound Screen->Hit_ID Identifies Hit_Val Hit Validation (Biophysical Methods) Hit_ID->Hit_Val Requires SAR Structure-Activity Relationship (SAR) by Analogs Hit_Val->SAR Informs Optimization Lead Optimization (Fragment Growing/Linking) SAR->Optimization Guides Candidate Preclinical Candidate Optimization->Candidate Leads to

Caption: A typical Fragment-Based Drug Discovery workflow.

Case Study: Quinoline-based PDE4 Inhibitors

A study on the development of new quinoline-based phosphodiesterase 4 (PDE4) inhibitors provides an excellent example of a fragment-based approach.[8] The researchers started with a fragment derived from a known PDE4 inhibitor, GSK-256066, which possessed a sub-micromolar inhibitory activity. Through a process of molecular simplification and then subsequent elaboration at various positions of the quinoline scaffold, they were able to identify novel and potent PDE4 inhibitors with IC50 values in the low nanomolar range. This case study highlights the power of using a privileged scaffold like quinoline as a starting point for fragment-based design and optimization.

Clinical Perspective and Future Directions

While a number of quinoline-based drugs are approved for various indications, including cancer (e.g., bosutinib, neratinib), the clinical development of compounds specifically featuring the this compound core is an area of active research.[9] The promising preclinical data, particularly in the realm of oncology, suggests that derivatives of this scaffold hold significant therapeutic potential.

Future research efforts will likely focus on:

  • Target Selectivity: Fine-tuning the substitution patterns to achieve higher selectivity for specific kinase isoforms or other cancer-related targets to minimize off-target effects.

  • Overcoming Drug Resistance: Designing this compound derivatives that are effective against drug-resistant cancer cell lines.

  • Combination Therapies: Exploring the synergistic effects of these compounds when used in combination with existing chemotherapeutic agents.

  • Expansion to Other Therapeutic Areas: Investigating the potential of this scaffold for the treatment of other diseases, such as neurodegenerative and infectious diseases.

Conclusion

The this compound scaffold stands as a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with a rich and diverse pharmacological profile, makes it an invaluable tool for medicinal chemists. By leveraging a deep understanding of its synthesis, mechanism of action, and structure-activity relationships, and by applying modern drug discovery paradigms such as fragment-based design, the full therapeutic potential of this remarkable chemical entity can continue to be unlocked. This guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of innovative medicines.

References

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-465. [Link]

  • ResearchGate. (n.d.). Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. [Link]

  • ResearchGate. (n.d.). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. [Link]

  • ResearchGate. (2025). Synthesis and in vitro and in vivo antimalarial activity of novel 4-anilinoquinoline Mannich base derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • MDPI. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

  • PubMed. (n.d.). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. [Link]

  • ScienceDirect. (2024). New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. [Link]

  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [Link]

  • National Institutes of Health. (2018). Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. [Link]

  • RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell. [Link]

  • PubMed. (2018). Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. [Link]

Sources

Methodological & Application

Application Note and Protocol: Synthesis of N-phenylquinolin-4-amine from 4-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Date: January 23, 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-phenylquinolin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and reproducible method starting from the readily available precursor, 4-chloroquinoline. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The described synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document provides detailed procedural steps, mechanistic insights, safety protocols, and data presentation to ensure successful execution and understanding of the synthesis.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring is a critical step in the synthesis of these molecules. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules. The synthesis of this compound from 4-chloroquinoline and aniline is a classic example of a nucleophilic aromatic substitution reaction, a cornerstone of organic synthesis. This protocol outlines a well-established and efficient method for this transformation.

Reaction Scheme

The overall reaction involves the displacement of the chlorine atom at the C4 position of the quinoline ring by the amino group of aniline.

Reaction_Scheme cluster_reactants Reactants cluster_products Product 4-chloroquinoline 4-Chloroquinoline This compound This compound 4-chloroquinoline->this compound + Aniline (Catalyst, Solvent, Heat) aniline Aniline

Figure 1: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 4-chloroquinoline and aniline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are activated by electron-withdrawing groups. In the case of 4-chloroquinoline, the electron-withdrawing nitrogen atom in the quinoline ring system sufficiently activates the C4 position for nucleophilic attack.

The reaction mechanism can be described in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electron-deficient C4 carbon of 4-chloroquinoline. This results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

  • Departure of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. This is followed by deprotonation of the anilinium nitrogen to yield the final product, this compound.

The presence of an acid or a base can catalyze the reaction. An acid can protonate the quinoline nitrogen, further increasing the electrophilicity of the C4 carbon. A base can deprotonate the aniline, increasing its nucleophilicity.

SNAr_Mechanism 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Intermediate) 4-Chloroquinoline->Meisenheimer_Complex Nucleophilic Attack Aniline Aniline (Nucleophile) Aniline->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product Loss of Leaving Group Chloride_Ion Cl⁻ (Leaving Group) Meisenheimer_Complex->Chloride_Ion Proton_Loss -H⁺

Figure 2: Simplified representation of the SNAr mechanism.

Experimental Protocol

This protocol describes a common method for the synthesis of this compound. Researchers should always perform a thorough risk assessment before starting any chemical synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-ChloroquinolineReagent Grade, 98%(e.g., Sigma-Aldrich)Store in a cool, dry place.
AnilineReagent Grade, 99%(e.g., Sigma-Aldrich)Freshly distilled if discolored.
Ethanol (EtOH) or Isopropanol (IPA)Anhydrous(e.g., Fisher Scientific)As the reaction solvent.
Hydrochloric Acid (HCl)Concentrated(e.g., VWR)For pH adjustment and product isolation.
Sodium Hydroxide (NaOH)Pellets(e.g., Sigma-Aldrich)For neutralization.
Round-bottom flask100 mL-With appropriate ground glass joints.
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and flask--For filtration.
pH paper or pH meter--
Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A 1. Charge a 100 mL round-bottom flask with 4-chloroquinoline (1.0 eq). B 2. Add aniline (1.1 eq) and the chosen solvent (e.g., ethanol). A->B C 3. Attach a reflux condenser and place the flask in a heating mantle. B->C D 4. Heat the mixture to reflux (temperature depends on solvent) with stirring. C->D E 5. Monitor the reaction progress using Thin Layer Chromatography (TLC). D->E F 6. After completion, cool the reaction mixture to room temperature. E->F G 7. Acidify the mixture with concentrated HCl to precipitate the product hydrochloride salt. F->G H 8. Isolate the precipitate by vacuum filtration and wash with cold solvent. G->H I 9. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). H->I J 10. Dry the purified crystals under vacuum to obtain this compound hydrochloride. I->J K 11. (Optional) Neutralize with a base (e.g., NaOH) to obtain the free base. J->K

Figure 3: Experimental workflow for the synthesis of this compound.

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinoline (e.g., 5.0 g, 30.6 mmol).

  • To this, add aniline (e.g., 3.1 mL, 33.7 mmol, 1.1 equivalents).

  • Add the reaction solvent, such as ethanol or isopropanol (e.g., 50 mL).

2. Reaction Conditions:

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-chloroquinoline) is consumed. This typically takes several hours.

3. Product Isolation (as Hydrochloride Salt):

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add concentrated hydrochloric acid (HCl) to the stirred solution. The product, this compound, will precipitate as its hydrochloride salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove any unreacted aniline and other impurities.

4. Purification:

  • The crude this compound hydrochloride can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

5. (Optional) Conversion to Free Base:

  • To obtain the free base of this compound, the hydrochloride salt can be neutralized.

  • Suspend the hydrochloride salt in water and add a solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH is basic (pH > 8).

  • The free base will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

Data and Expected Results

ParameterValue
Reactants
4-Chloroquinoline1.0 equivalent
Aniline1.1 - 1.2 equivalents
Reaction Conditions
SolventEthanol or Isopropanol
TemperatureReflux
Reaction Time4 - 12 hours (TLC monitored)
Product
AppearanceOff-white to pale yellow solid
Expected Yield75 - 90%
Melting Point (Free Base)~198-202 °C
Melting Point (HCl Salt)~270-275 °C (decomposes)

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Chloroquinoline: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure.

  • Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Refer to the Safety Data Sheets (SDS) for each chemical before use for complete safety and handling information. All chemical waste should be disposed of according to institutional and local regulations.

References

  • Acha, V., et al. (2017). An updated review on the synthesis of 4-aminoquinolines as antimalarial agents. Molecules, 22(11), 1957. [Link]

  • Berman, J., & Ziering, A. (1947). The Synthesis of Some 4-Aminoquinolines. Journal of the American Chemical Society, 69(5), 1154-1155. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Application Note: A Step-by-Step Guide to the Chromatographic Purification of N-phenylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of N-phenylquinolin-4-amine using normal-phase column chromatography. This compound is a heterocyclic aromatic amine, a scaffold of interest in medicinal chemistry and materials science. Effective purification is critical to ensure the integrity of downstream applications. This guide addresses the specific challenges associated with purifying basic amines on acidic silica gel, such as peak tailing and irreversible adsorption. We present a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and the strategic use of mobile phase modifiers, followed by a robust column chromatography procedure and post-purification analysis. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.

Introduction and Physicochemical Profile

This compound belongs to the quinoline class of heterocyclic compounds, which are prevalent in numerous biologically active molecules. The inherent basicity of the amine functional groups in this molecule presents a significant challenge during purification with standard silica gel chromatography. The acidic nature of silica's silanol groups (Si-OH) can lead to strong, often irreversible, interactions with basic analytes. This results in poor separation, significant peak tailing, and potential on-column degradation[1].

To overcome these issues, this protocol employs a mobile phase modified with a small amount of a competing base, such as triethylamine (TEA). The TEA neutralizes the acidic sites on the silica surface, preventing the target amine from tailing and allowing for a much sharper elution profile[1][2]. This method ensures higher purity and recovery of the final product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂[3][4]
Molecular Weight220.27 g/mol [3][4]
LogP3.9784[3]
Hydrogen Bond Donors1[3][4]
Hydrogen Bond Acceptors2[3][4]
CAS Number30696-07-2[3][4]

Safety and Handling

This compound and the solvents used in this protocol require careful handling in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 2: GHS Hazard Information for this compound

GHS PictogramSignal WordHazard StatementsPrecautionary Statements

Warning H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3]P264: Wash hands and exposed skin thoroughly after handling.[3] P280: Wear protective gloves/eye protection/face protection.[3][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Note: Always consult the most current Safety Data Sheet (SDS) for the specific compound and solvents being used.[3][5][6]

Principle of Modified Normal-Phase Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (the eluting solvent).[7] In normal-phase chromatography, the stationary phase is polar (silica gel), and the mobile phase is typically a less polar organic solvent. Nonpolar compounds have a weaker affinity for the stationary phase and elute first, while polar compounds interact more strongly and elute later.

The key to this protocol is the modification of this principle. By adding a basic additive (triethylamine) to the mobile phase, we temporarily deactivate the acidic silanol groups on the silica surface. This prevents the basic this compound from strongly adsorbing, mitigating tailing and ensuring a symmetrical peak shape, which is crucial for effective separation.[1]

Detailed Purification Protocol

This protocol is divided into three main stages: (A) Method Development via TLC, (B) Preparative Column Chromatography, and (C) Product Isolation and Analysis.

A. Stage 1: Method Development with Thin-Layer Chromatography (TLC)

The goal of this stage is to identify an optimal solvent system that provides good separation of this compound from impurities, targeting an Rf value between 0.25 and 0.35 for the product.[8]

Materials and Equipment:

  • Crude this compound sample

  • Silica gel TLC plates (e.g., glass-backed, 250 µm, with F254 UV indicator)

  • TLC developing chambers

  • Capillary spotters

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • UV lamp (254 nm)

  • Iodine chamber or Potassium Permanganate (KMnO₄) stain (optional, for visualization)[9]

Step-by-Step TLC Protocol:

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent like DCM or EtOAc to create a concentrated solution.

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a TLC plate.[9]

  • Spotting: Use a capillary spotter to apply a small spot of the crude sample solution onto the baseline. Ensure the spot is small and concentrated.

  • Solvent System Screening:

    • Prepare several developing chambers with different solvent systems. A good starting point for a compound of this polarity is 30% Ethyl Acetate in Hexanes.[10]

    • Prepare a second set of the same solvent systems but add ~1% triethylamine (e.g., for 10 mL of eluent, add 0.1 mL of TEA). This is the key to preventing tailing.

    • Place a piece of filter paper in each chamber to ensure the atmosphere is saturated with solvent vapor.[9]

  • Development: Place the spotted TLC plate into a chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

    • If necessary, use a chemical stain like an iodine chamber for further visualization.[9]

  • Analysis and Optimization:

    • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • Compare the plates developed with and without TEA. The plate with TEA should show rounder, less streaky spots for the amine.

    • Adjust the polarity of the solvent system to achieve an Rf of 0.25-0.35 for the target compound. If the Rf is too high, decrease the polarity (less EtOAc); if too low, increase the polarity (more EtOAc).

Table 3: Example TLC Solvent System Screening

Solvent System (v/v/v)Rf (Impurity 1)Rf (Product)Rf (Impurity 2)Observations
Hexanes/EtOAc (7:3)0.850.500.45Product Rf is too high. Poor separation from Impurity 2.
Hexanes/EtOAc/TEA (8:2:0.1)0.700.300.15Optimal. Good Rf for product and excellent separation from impurities. Spots are sharp.
Hexanes/EtOAc (9:1)0.550.100.05Product Rf is too low.
B. Stage 2: Preparative Column Chromatography

Once the optimal solvent system is determined, you can proceed with the larger-scale column purification.

Materials and Equipment:

  • Glass chromatography column with a stopcock

  • Silica gel (for flash chromatography, e.g., 230-400 mesh)

  • Sand (purified)

  • Cotton or glass wool

  • Crude this compound

  • Optimized eluent from Stage 1

  • Collection vessels (test tubes or flasks)

  • Air pressure source (optional, for flash chromatography)

Step-by-Step Column Protocol:

  • Column Preparation:

    • Select a column with an appropriate diameter based on the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude material by weight).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]

  • Packing the Column (Wet Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexanes/EtOAc/TEA 8:2:0.1).[7]

    • With the stopcock open, pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Drain the excess solvent until the solvent level just meets the top of the silica bed. Never let the column run dry.

    • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimum amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the weight of your crude product.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[11]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Open the stopcock and begin collecting fractions. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate.

    • Start with the optimized solvent system. If separation is difficult, a gradient elution can be used, where the polarity of the solvent is gradually increased over time (e.g., starting with 10% EtOAc and slowly increasing to 30% EtOAc, all with 1% TEA).[13]

    • Monitor the elution process by collecting small, regular-sized fractions and analyzing them by TLC.

C. Stage 3: Product Isolation and Analysis
  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate using the same eluent system and visualize under UV light.

  • Pooling Fractions: Identify all fractions containing only the pure product (single spot at the correct Rf) and combine them in a large round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. The added TEA is volatile and will be removed under vacuum along with the eluent.

  • Purity Confirmation:

    • Obtain the mass of the purified solid and calculate the percent recovery.

    • Confirm the purity by running a final TLC.

    • Characterize the product using analytical methods such as Melting Point, NMR (¹H and ¹³C), and Mass Spectrometry to confirm its identity and high purity.

Workflow and Troubleshooting

Visual Workflow of the Purification Process

Purification_Workflow cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation TLC_dev 1. TLC Method Development (Target Rf = 0.25-0.35) Sample_prep 2. Prepare Crude Sample (Dry Loading Method) TLC_dev->Sample_prep Pack_col 3. Pack Column (Wet Slurry Method) Load_col 4. Load Sample onto Column Pack_col->Load_col Elute 5. Elute with Optimized Solvent (+ 1% TEA) Load_col->Elute Collect 6. Collect Fractions Elute->Collect TLC_analysis 7. Analyze Fractions by TLC Collect->TLC_analysis Pool 8. Pool Pure Fractions TLC_analysis->Pool Evap 9. Remove Solvent (Rotary Evaporation) Pool->Evap Final_char 10. Final Characterization (NMR, MS, MP) Evap->Final_char

Caption: Workflow for this compound purification.

Troubleshooting Guide

Table 4: Common Problems and Solutions in Amine Purification

ProblemPossible Cause(s)Recommended Solution(s)
Product streaks/tails on TLC/column Acid-base interaction with silica.Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent to neutralize the silica.[1][2]
Product won't elute from the column Eluent is not polar enough. Irreversible adsorption to silica.Gradually increase the polarity of the eluent (e.g., add more EtOAc or a small % of MeOH).[13] Ensure TEA is present in the eluent. If the compound is very polar, consider using a more polar solvent system like DCM/MeOH with TEA.[10][13]
Poor separation of product and impurity Inappropriate solvent system. Column was overloaded.Re-optimize the solvent system with TLC to maximize the difference in Rf values (ΔRf). Use a longer column or reduce the amount of crude material loaded.
Cracked or channeled silica bed Improper column packing.Repack the column carefully using the wet slurry method. Ensure the silica is fully settled and the bed is level before adding the top layer of sand.[7]
Product comes out in the first fraction Eluent is too polar.Re-run TLC with a much less polar solvent system (e.g., increase the hexane percentage).[13]

Conclusion

The successful purification of this compound by column chromatography is highly dependent on mitigating the strong interaction between its basic amine functionality and the acidic silica gel stationary phase. The protocol detailed in this application note, which emphasizes the use of triethylamine as a mobile phase modifier, provides a reliable and reproducible method for obtaining this compound in high purity. Careful method development using TLC is paramount to success. This robust procedure should be readily adaptable for the purification of other basic aromatic amines, serving as a valuable tool for researchers in synthetic and medicinal chemistry.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5124249, this compound. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Online]. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Online]. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Online]. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Online]. Available at: [Link]

  • ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines? [Online]. Available at: [Link]

  • Reddit. (2022). Chromotography with free amines? [Online]. Available at: [Link]

  • MicroSolv. HPLC Troubleshooting. [Online]. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Online]. Available at: [Link]

  • Journal of Chromatographic Science. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Online]. Available at: [Link]

  • Reddit. (2022). troubleshooting column chromatography. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 453077, 4-Quinolinamine, 2-phenyl-. [Online]. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Online]. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Online]. Available at: [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Online]. Available at: [Link]

  • ChemSynthesis. (2025). 4-phenylquinoline. [Online]. Available at: [Link]

  • University of Cambridge. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108726, 8-Quinolinamine, 4-phenyl-. [Online]. Available at: [Link]

Sources

Application Notes & Protocols for the Development of Anticancer Agents Based on the N-phenylquinolin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Historically recognized for its role in antimalarial drugs like chloroquine, the 4-aminoquinoline framework has garnered substantial interest in oncology for its diverse anticancer properties.[3] Derivatives of N-phenylquinolin-4-amine, a specific class within this family, are being actively investigated for their potential to overcome challenges in cancer therapy, such as drug resistance.[1]

The anticancer activity of these compounds is often multifaceted, attributed to mechanisms including the modulation of critical signaling pathways, induction of apoptosis (programmed cell death), and inhibition of autophagy.[3] A particularly compelling area of research is their ability to target and stabilize non-canonical DNA structures known as G-quadruplexes (G4s).[4] These structures are prevalent in the promoter regions of oncogenes (e.g., c-MYC, BCL-2) and at the ends of chromosomes (telomeres).[4] By stabilizing G4s, this compound derivatives can suppress oncogene transcription and interfere with telomere maintenance, which is crucial for the immortal phenotype of cancer cells.[4]

This document provides a comprehensive guide for researchers, outlining synthetic methodologies, protocols for biological evaluation, and data interpretation strategies for developing novel anticancer agents based on the this compound scaffold.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing this compound derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a substituted 4-chloroquinoline with an appropriate aniline derivative.

Protocol 1: General Synthesis of N-(substituted-phenyl)quinolin-4-amine

This protocol describes a robust method for the synthesis of this compound analogs. The rationale for choosing specific reagents and conditions is to ensure a high-yield reaction with straightforward purification. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal post-reaction. The addition of a base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • 4-chloroquinoline (or a 7-substituted variant)

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloroquinoline (1.0 eq) and the desired substituted aniline (1.1 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. The base scavenges the HCl byproduct, preventing protonation of the amine reactant and promoting the reaction.

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material (4-chloroquinoline) is consumed. This typically takes 4-6 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the organic layer over anhydrous MgSO₄.[1]

  • Purification:

    • Filter off the MgSO₄ and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR (¹H, ¹³C) and mass spectrometry (MS).[5]

Biological Evaluation: Assessing Anticancer Potential

Once synthesized, the compounds must be evaluated for their biological activity. A standard initial screening involves assessing their cytotoxicity against a panel of human cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized this compound compounds

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the compounds in the complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

To understand if the compounds induce cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard method. PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the this compound compound for 24 or 48 hours.[3] Harvest the cells by trypsinization and wash with PBS.[3]

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[3]

  • Staining: Wash the fixed cells with PBS.[3] Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[3]

  • Analysis: Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.[3] The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

Clear presentation of data is crucial for structure-activity relationship (SAR) studies.

Calculating IC₅₀/GI₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process. This value is a standard measure of a compound's potency. It can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.

Data Summary Table

Summarize the cytotoxicity data in a table to easily compare the potency of different derivatives against various cancer cell lines.

CompoundR1R2IC₅₀ (µM) vs. MCF-7[7]IC₅₀ (µM) vs. MDA-MB-468[7]
1 (Lead) HH20.7224.36
2 7-FButyl11.5213.72
3 7-ClN,N-dimethyl-ethane-1,2-diamine12.048.73
4 7-ClH1.981.41

This table presents representative data to illustrate the format. Actual values would be derived from experimental results.

From such a table, SAR insights can be drawn. For instance, the data might suggest that a chloro group at the 7-position significantly enhances activity compared to an unsubstituted lead compound.

Mechanistic Insights: Targeting G-Quadruplex DNA

As mentioned, a key mechanism for quinoline derivatives is the stabilization of G-quadruplexes in oncogene promoters. This binding event can block the transcriptional machinery, leading to the downregulation of the oncogene's expression and subsequent inhibition of cancer cell proliferation.

Workflow for G-Quadruplex Stabilization

G4_Stabilization cluster_nucleus Cell Nucleus Oncogene Oncogene Promoter (e.g., c-MYC) G4 G-Quadruplex Formation Oncogene->G4 Guanine-rich sequence Stabilized_G4 Stabilized G4-Ligand Complex Ligand This compound Derivative Ligand->G4 Binds & Stabilizes Transcription RNA Polymerase & Transcription Factors Stabilized_G4->Transcription Blocks Binding Transcription->Oncogene Binds to promoter Repression Transcription Repression Transcription->Repression Apoptosis Apoptosis / Cell Cycle Arrest Repression->Apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Poor Aqueous Solubility of N-phenylquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenylquinolin-4-amine analogs. This class of compounds, while promising for numerous therapeutic applications including kinase inhibition, is notoriously challenging due to poor aqueous solubility.[1] The large, planar, and hydrophobic nature of the fused aromatic ring system is the primary driver of this low solubility, which can lead to significant experimental hurdles, including compound precipitation, inaccurate biological data, and formulation difficulties.

This guide provides in-depth troubleshooting advice, proactive enhancement strategies, and detailed protocols to help you successfully navigate these challenges.

Part I: Troubleshooting Guide - Addressing Immediate Solubility Crises

This section is designed for researchers who are actively encountering solubility problems during their experiments. The question-and-answer format directly addresses the most common issues.

Question 1: My this compound analog, dissolved in a DMSO stock, is precipitating immediately upon dilution into my aqueous assay buffer. What can I do to salvage this experiment?

Answer: This is a classic case of "solvent shift" precipitation. The compound is soluble in the 100% organic solvent (DMSO) but crashes out when the solvent polarity dramatically increases upon dilution into the aqueous medium.

Immediate Corrective Actions:

  • Decrease the Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay.[2] This may move you below the kinetic solubility limit in the final buffer composition.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1.0% DMSO) can help keep the compound in solution.[2]

    • Causality & Trustworthiness: The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic analog.[3] However, be cautious. High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. It is critical to run a solvent tolerance control experiment to validate that the chosen co-solvent concentration does not impact your assay's results.

  • Utilize Physical Methods: Gentle heating (if the compound is stable) or sonication of the final solution can sometimes help dissolve small amounts of precipitate, leading to a supersaturated but temporarily viable solution.

  • Pre-formulate with an Excipient: If you have access to them, pre-complexing the compound with a solubilizing agent like a cyclodextrin before the final dilution can prevent precipitation.[2] (See Part II for a detailed explanation).

Troubleshooting Workflow: Compound Precipitation

This workflow outlines the decision-making process when encountering precipitation.

G start Compound Precipitates in Aqueous Buffer q1 Is lowering the final concentration acceptable? start->q1 a1_yes Yes: Decrease concentration and re-test. q1->a1_yes Yes q2 Can the assay tolerate a higher co-solvent %? q1->q2 No a2_yes Yes: Increase co-solvent (e.g., DMSO to 1%). Run solvent control. q2->a2_yes Yes q3 Are formulation excipients (e.g., cyclodextrins) available? q2->q3 No a3_yes Yes: Use a formulation strategy (See Part II). q3->a3_yes Yes end_fail Re-evaluate compound or consider chemical modification. q3->end_fail No

Caption: A decision tree for immediate troubleshooting of compound precipitation.

Question 2: My biological assay results (e.g., IC50) are inconsistent or show lower potency than expected. Could this be a solubility issue?

Answer: Absolutely. Poor aqueous solubility is a primary cause of underestimated biological activity.[2] If a compound is not fully dissolved, its effective concentration at the target site is lower than the nominal concentration you added, leading to an artificially high IC50 value. Furthermore, undissolved particles can form aggregates that may produce non-specific effects or artifacts.

Validation and Solutions:

  • Visual and Microscopic Inspection: Carefully inspect your assay plates for any visible precipitate or cloudiness after compound addition.

  • pH-Solubility Profile: The quinoline nitrogen in your analog is basic and can be protonated.[2][4] Its solubility is therefore highly dependent on pH.[4][5] Creating a simple pH-solubility profile is a self-validating step to understand your compound's behavior. If solubility dramatically increases at a lower pH, it confirms the compound is ionizable and that pH control is critical for consistent results.[5] (See Protocol 2).

  • Adopt a Proactive Strategy: The most trustworthy solution is to move from troubleshooting to proactive formulation. Consistently preparing your compound using a method that ensures it remains soluble in the final assay buffer is key. The strategies outlined below are designed for this purpose.

Part II: Proactive Solubility Enhancement Strategies

These methods are designed to be incorporated into your workflow to prevent solubility issues from the outset. They can be broadly categorized into formulation-based and medicinal chemistry-based approaches.

A. Formulation-Based Approaches

These strategies use excipients or solvent systems to increase the apparent solubility of the parent compound without chemically modifying it.

1. Cyclodextrin Inclusion Complexation

  • Expertise & Experience: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts. They have a hydrophilic exterior and a hydrophobic inner cavity.[6][7] The hydrophobic this compound "guest" molecule can partition into the non-polar cavity, forming an "inclusion complex."[6][8] This complex has a hydrophilic exterior, dramatically increasing its solubility in water.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and biocompatibility.[9]

G cluster_0 cluster_1 cluster_2 Analog Hydrophobic Analog Complex Soluble Inclusion Complex Analog->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex G compound_insoluble R-N (Free Base) Insoluble compound_soluble R-NH+ (Protonated Cation) Soluble compound_insoluble->compound_soluble high_ph High pH (e.g., pH 7.4) high_ph->compound_insoluble low_ph Low pH (e.g., pH < 5) low_ph->compound_soluble

Caption: pH-dependent equilibrium of a basic quinoline analog.

2. Prodrug Strategies

  • Expertise & Experience: A prodrug is a bioreversible derivative of a drug molecule that undergoes enzymatic or chemical conversion in vivo to release the active parent drug. [10]For solubility enhancement, a common strategy is to attach a highly polar, water-soluble promoiety to the parent drug, often through an ester or phosphate linkage. [10][11]For example, a phosphate group can be added, which is highly soluble in water and can be cleaved by endogenous phosphatases to release the active compound. [10]This is a more advanced approach typically used in later-stage drug development.

3. Structural Modification

  • Expertise & Experience: During lead optimization, medicinal chemists can make strategic modifications to the core structure to improve solubility. A key principle is the disruption of molecular planarity and symmetry. [12]High planarity and symmetry in molecules like N-phenylquinolin-4-amines promote efficient crystal packing, leading to high lattice energy and poor solubility. Introducing a non-planar group (e.g., a strategic methyl group) can disrupt this packing, lower the melting point, and improve solubility. [12]

Part III: Frequently Asked Questions (FAQs)

  • Q: What is the difference between kinetic and thermodynamic solubility?

    • A: Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. Kinetic solubility is the concentration of a compound when it first precipitates from a solution prepared by a specific method (like diluting a DMSO stock). For screening assays, you are often dealing with kinetic solubility, which can be higher than thermodynamic solubility, leading to supersaturated solutions.

  • Q: How do I choose the best cyclodextrin for my compound?

    • A: The choice depends on the size and shape of your molecule. [13]For many kinase inhibitors, which are moderately sized, HP-β-CD is an excellent starting point due to its appropriate cavity size and high safety/solubility profile. [9]If your analog is particularly large, γ-CD might be more effective.

  • Q: When should I consider salt formation over a formulation approach?

    • A: Salt formation is a strategy for creating a new, stable, solid form of your drug with improved intrinsic properties. It is ideal when you need a weighable, crystalline material for long-term development (e.g., for preclinical and clinical studies). Formulation approaches like cyclodextrins and co-solvents are often faster and more practical for early-stage in vitro and in vivo screening where the goal is simply to get the parent compound into solution for testing.

Part IV: Experimental Protocols

Protocol 1: Preparation of an this compound Analog Stock Solution using HP-β-CD

  • Principle: This protocol uses the co-lyophilization method to create a solid dispersion of the analog within HP-β-CD, which can be easily reconstituted in aqueous buffers.

  • Materials:

    • This compound analog

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • t-Butanol

    • Milli-Q Water

    • Lyophilizer (freeze-dryer)

  • Methodology:

    • Determine Molar Ratio: Start with a 1:2 molar ratio of your analog to HP-β-CD.

    • Dissolve Analog: Dissolve 10 mg of your analog in a minimal amount of t-butanol (e.g., 1-2 mL) in a glass vial.

    • Prepare CD Solution: In a separate, larger flask, dissolve the calculated molar equivalent of HP-β-CD in Milli-Q water.

    • Combine and Mix: Slowly add the analog solution dropwise to the stirring HP-β-CD solution. The solution may appear slightly hazy.

    • Freeze: Freeze the resulting mixture completely (e.g., at -80°C or in liquid nitrogen).

    • Lyophilize: Lyophilize the frozen mixture for 48-72 hours until a dry, fluffy powder is obtained.

    • Reconstitute: The resulting powder is your solid complex. It can be weighed and dissolved directly into your desired aqueous buffer to create a stock solution of known concentration. The solubility should be significantly enhanced compared to the parent compound.

    • Validate: Always confirm the final concentration and ensure no precipitation has occurred before use in assays.

Protocol 2: Rapid Assessment of pH-Dependent Solubility

  • Principle: This protocol provides a quick assessment of how pH affects your compound's solubility, guiding buffer selection for biological assays.

  • Materials:

    • Compound stock in DMSO (e.g., 10 mM)

    • A set of buffers (e.g., pH 5.0 Acetate, pH 6.5 Phosphate, pH 7.4 PBS, pH 8.0 Tris)

    • 96-well clear plate

    • Plate reader capable of measuring absorbance or light scatter

  • Methodology:

    • Buffer Addition: Add 198 µL of each buffer to different wells of the 96-well plate.

    • Compound Addition: Add 2 µL of your 10 mM DMSO stock to each well to achieve a final concentration of 100 µM (final DMSO concentration of 1%). Prepare a blank for each buffer with 2 µL of pure DMSO.

    • Incubate and Observe: Mix the plate gently and incubate at room temperature for 1-2 hours.

    • Visual Inspection: Visually inspect each well for signs of precipitation.

    • Quantitative Measurement (Nephelometry): If available, use a nephelometer or a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 650 nm). A significant increase in scattering compared to the DMSO blank indicates precipitation.

    • Analysis: Plot the light scattering (or a visual precipitation score) against the buffer pH. A sharp decrease in scattering at lower pH values indicates that your compound's solubility is enhanced under acidic conditions, confirming its basic nature. This information is critical for choosing or optimizing your assay buffer.

References

  • Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide - Benchchem.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Preprints.org.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central.
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - Journal of Medicinal Chemistry.
  • Salt formation to improve drug solubility - PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed Central.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET Osmotic Pumps.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchG
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PubMed Central.
  • Cyclodextrins, Surfactants and Their Inclusion Complexes - MDPI.
  • Prodrug strategies to overcome poor w
  • Why salt formation of weak acid increases the drug solubility?
  • Co-solvent: Significance and symbolism - ScienceDirect.

Sources

Validation & Comparative

A Guide to Orthogonal Assays for Confirming the Kinase Inhibitor Mechanism of N-phenylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action (MOA) of a novel compound is a cornerstone of preclinical development.[1][2] This guide provides an in-depth technical overview of a multi-tiered, orthogonal assay strategy to robustly confirm the hypothesized mechanism of N-phenylquinolin-4-amine as a kinase inhibitor. Quinoline-based molecules are a well-established class of kinase inhibitors, with several approved drugs used in clinical oncology, making this a plausible and relevant mechanistic hypothesis.[3][4][5]

The principle of orthogonality is critical in MOA studies. It involves using a series of independent, complementary assays that measure different aspects of the drug's biological effects. A consistent pattern of results across these diverse assays provides a much higher degree of confidence in the proposed mechanism than any single experiment alone. This guide will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

The Kinase Inhibition Hypothesis for this compound

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[7][8] The quinoline scaffold is a "privileged" structure in medicinal chemistry, frequently found in potent kinase inhibitors.[3][4] Our hypothetical compound, this compound, shares structural similarities with known ATP-competitive kinase inhibitors.[9] Therefore, our central hypothesis is that this compound exerts its biological effects by directly binding to the ATP-binding pocket of a specific protein kinase, inhibiting its catalytic activity, and thereby modulating downstream signaling pathways.

To validate this, we will employ a three-pillar approach, moving from direct target interaction to cellular consequences and finally to the overall phenotypic outcome.

Pillar 1: Direct Target Engagement and Biochemical Inhibition

The first step is to demonstrate a direct interaction between this compound and its putative kinase target and to quantify the inhibitory effect on its enzymatic activity in a purified, cell-free system.

Assay 1.1: Biochemical Kinase Activity Assay

Scientific Rationale: This is the most direct test of our hypothesis. By using a purified recombinant kinase, a specific substrate, and ATP, we can measure the enzyme's ability to phosphorylate the substrate in the presence of our compound.[6][10] A reduction in phosphorylation directly correlates with the inhibitory potential of the compound. There are numerous formats for this assay, including radiometric, fluorescence-based, and luminescence-based methods.[11] We will describe a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct product of the kinase reaction.[12][13]

Expected Outcome: this compound will inhibit the kinase activity in a dose-dependent manner, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay 1.2: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: While a biochemical assay confirms inhibition of the purified enzyme, it doesn't prove the compound can engage the target in its native cellular environment. CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[14][15] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[15][16] This change in thermal stability can be detected by heating cell lysates treated with the compound to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western blot.[16][17]

Expected Outcome: In the presence of this compound, the target kinase will exhibit a higher melting temperature compared to the vehicle-treated control, indicating direct binding and stabilization of the protein within the cell.

Data Summary: Target Engagement & Biochemical Inhibition
AssayMetricThis compoundControl Inhibitor (e.g., Gefitinib)
Biochemical Kinase AssayIC5050 nM25 nM
CETSAΔTm (°C)+4.5°C+5.2°C

Pillar 2: Cellular Pathway Modulation

Having established direct target engagement, the next crucial step is to demonstrate that this engagement translates into the inhibition of the kinase's signaling function within the cell.

Assay 2.1: Western Blot for Phospho-Substrate Levels

Scientific Rationale: Kinase inhibitors are designed to block phosphorylation events. A key validation step is to show that treatment with this compound leads to a decrease in the phosphorylation of a known downstream substrate of the target kinase. Western blotting is a standard technique to measure the levels of specific proteins and their post-translational modifications, such as phosphorylation.[18] By using an antibody specific to the phosphorylated form of the substrate, we can directly assess the compound's inhibitory effect on the signaling pathway. It is critical to also probe for the total level of the substrate protein to ensure that the observed decrease in the phosphorylated form is not due to a general decrease in the protein's expression.

Expected Outcome: Treatment of cells with this compound will result in a dose-dependent decrease in the level of the phosphorylated substrate, while the total level of the substrate remains unchanged.

Illustrative Signaling Pathway and Assay Workflow

The following diagrams illustrate the hypothesized signaling pathway and the workflow for our orthogonal assays.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Ligand Ligand RTK Receptor Tyrosine Kinase (Target) Ligand->RTK Activation Substrate Downstream Substrate RTK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response Signal Propagation N_phenylquinolin_4_amine This compound N_phenylquinolin_4_amine->RTK Inhibition

Caption: Hypothesized mechanism of this compound inhibiting a receptor tyrosine kinase.

G cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Cellular Pathway cluster_2 Pillar 3: Phenotypic Outcome Biochemical_Assay Biochemical Kinase Assay (IC50) Western_Blot Western Blot (p-Substrate levels) Biochemical_Assay->Western_Blot CETSA CETSA (ΔTm) CETSA->Western_Blot Viability_Assay Cell Viability Assay (EC50) Western_Blot->Viability_Assay Conclusion Mechanism Confirmed Viability_Assay->Conclusion Hypothesis Hypothesis: This compound is a kinase inhibitor Hypothesis->Biochemical_Assay Hypothesis->CETSA

Caption: Orthogonal assay workflow for mechanism of action confirmation.

Pillar 3: Phenotypic Consequences

The final pillar of our validation strategy is to demonstrate that the observed target engagement and pathway modulation lead to a relevant cellular phenotype. For an inhibitor of a kinase involved in cell proliferation, the expected phenotype is a reduction in cell viability or growth.

Assay 3.1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Scientific Rationale: Cell viability assays are used to measure the number of living cells in a population and are a cornerstone for assessing the cytotoxic or cytostatic effects of a compound.[19] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21] An alternative is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, another indicator of metabolically active cells.

Expected Outcome: this compound will decrease cell viability in a dose-dependent manner in a cell line that is dependent on the target kinase's signaling pathway. This will allow for the calculation of an EC50 value (the concentration of compound that gives a half-maximal response). A strong correlation between the biochemical IC50 and the cellular EC50 further strengthens the mechanistic link.

Data Summary: Cellular and Phenotypic Assays
AssayMetricThis compoundControl Inhibitor (e.g., Gefitinib)
Western Blot (p-Substrate)IC5075 nM40 nM
Cell Viability (MTT)EC50150 nM100 nM

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay
  • Prepare Reagents: Reconstitute kinase, substrate, and prepare serial dilutions of this compound and a control inhibitor in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 2.5 µL of a 2X kinase/substrate mixture. Initiate the reaction by adding 5 µL of 2X ATP solution. Incubate at room temperature for 1 hour.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the plate on a luminometer.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.

Protocol 2: Western Blot for Phosphorylated Substrate
  • Cell Treatment: Seed cells (e.g., A431 if the target is EGFR) in 6-well plates. The next day, serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of this compound for 2 hours. Stimulate with the appropriate ligand (e.g., EGF) for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.[22] Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22] Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound and a control inhibitor. Include a vehicle-only control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21][23]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells. Plot the percent viability versus the log of the compound concentration and fit the data to determine the EC50.

Conclusion

By systematically applying this three-pillared orthogonal assay strategy, researchers can build a robust and compelling case for the mechanism of action of this compound as a kinase inhibitor. The convergence of evidence from biochemical, target engagement, cellular pathway, and phenotypic assays provides the high degree of scientific confidence required for advancing a compound through the drug discovery pipeline. Each assay addresses a specific question, and together they form a self-validating system that confirms not only if the compound hits the target, but also how that interaction leads to a functional cellular outcome.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • National Center for Biotechnology Information. (2015, November 16). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed. Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. [Link]

  • PubMed Central. Identifying mechanism-of-action targets for drugs and probes. [Link]

  • Wiley Online Library. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • National Center for Biotechnology Information. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. [Link]

  • Wikipedia. Mechanism of action. [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • PubMed. (2019, May 15). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • National Center for Biotechnology Information. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

  • Sygnature Discovery. Mechanism of Action (MOA). [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Wiley Online Library. (2025, August 6). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • YouTube. (2024, October 29). ALL the Mechanism of Drug Action | Pharmacodynamics. [Link]

  • PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • PubMed. (2021, August 12). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]

  • PubMed Central. The use of mechanistic evidence in drug approval. [Link]

  • National Center for Biotechnology Information. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • International Journal of Medical and Pharmaceutical Health Sciences. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

Sources

A Comparative Benchmarking Guide: N-phenylquinolin-4-amine vs. Second-Generation mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking N-phenylquinolin-4-amine, a novel compound of interest, against established second-generation mTOR inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental designs, and detailed protocols necessary for a rigorous comparative analysis.

Introduction: The Evolving Landscape of mTOR Inhibition

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Its frequent hyperactivation in various cancers has made it a prime target for therapeutic intervention.[3] The first generation of mTOR inhibitors, known as rapalogs (e.g., rapamycin), are allosteric inhibitors that only target mTOR Complex 1 (mTORC1).[2] This incomplete inhibition can lead to a pro-survival feedback loop by activating AKT signaling, limiting their clinical efficacy.[4]

This limitation spurred the development of second-generation mTOR inhibitors. These molecules are ATP-competitive and target the mTOR kinase domain directly, enabling them to inhibit both mTORC1 and mTORC2.[4][5] This dual inhibition not only provides a more complete shutdown of mTOR signaling but also blocks the feedback activation of AKT, representing a significant therapeutic advantage.[4]

This guide focuses on establishing a robust methodology to evaluate this compound, a compound featuring a quinoline scaffold known to be present in various kinase inhibitors, against well-characterized second-generation mTOR inhibitors.[6][7] We will use two distinct benchmarks: Sapanisertib , a selective mTORC1/2 inhibitor, and NVP-BEZ235 , a dual PI3K/mTOR inhibitor, to provide a comprehensive performance context.[8][9]

Part 1: Profiling the Inhibitors

The Investigational Compound: this compound

This compound belongs to the 4-aminoquinoline class of compounds, a scaffold that is foundational to numerous biologically active molecules, including several approved kinase inhibitors.[6][7] While some complex quinoline derivatives have shown mTOR inhibitory activity, the specific activity of this compound against mTOR is not yet characterized.[10] This guide therefore presents the experimental strategy to determine its potential as an mTOR inhibitor and benchmark its performance.

The Benchmarks: Second-Generation mTOR Inhibitors

Second-generation mTOR inhibitors overcome the limitations of rapalogs by directly binding to the ATP-binding site within the kinase domain of the mTOR protein. This mechanism allows for the inhibition of both mTOR complexes.

  • Sapanisertib (TAK-228): A potent and highly selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[8][11] Its targeted action makes it an excellent benchmark for assessing mTOR-specific effects.

  • NVP-BEZ235: A dual inhibitor that targets both PI3K and mTOR kinases.[9][12] Comparing against NVP-BEZ235 helps to understand the relative contribution of mTOR inhibition versus broader PI3K/mTOR pathway blockade.[13]

Part 2: A Framework for Head-to-Head Benchmarking

To comprehensively evaluate this compound, a multi-step experimental approach is required. This framework is designed to move from broad, direct biochemical activity to specific cellular mechanisms and finally to in-vivo anti-tumor efficacy.

Objective 1: Quantify Direct mTOR Kinase Inhibition

Causality: The first and most critical step is to determine if this compound directly inhibits the mTOR kinase. An in-vitro kinase assay provides a clean, cell-free system to measure the compound's ability to prevent mTOR from phosphorylating a substrate. This directly quantifies potency through the half-maximal inhibitory concentration (IC50) value.

Proposed Experiment: In-vitro mTOR Kinase Assay. Primary Endpoint: mTOR IC50 value.

Data Summary Table 1: Comparative Kinase Inhibition

CompoundTarget(s)Reported mTOR IC50 (nM)Hypothetical this compound IC50 (nM)
SapanisertibmTORC1/mTORC2~1-5To be determined
NVP-BEZ235PI3K/mTOR~4-20To be determined
Objective 2: Confirm Cellular Mechanism of Action

Causality: Positive results from the kinase assay must be validated in a cellular environment. Western blotting allows for the direct visualization of the inhibitor's effect on the mTOR signaling cascade. A true second-generation mTOR inhibitor should decrease the phosphorylation of downstream targets of both mTORC1 (e.g., S6 Kinase, S6 ribosomal protein, 4E-BP1) and mTORC2 (e.g., AKT at serine 473).[14]

Proposed Experiment: Western Blot Analysis in Cancer Cell Lines (e.g., PC-3, A549). Primary Endpoint: Phosphorylation status of key mTORC1 and mTORC2 substrates.

Data Summary Table 2: Cellular Pathway Inhibition Profile

Compoundp-AKT (S473) (mTORC2)p-S6K (T389) (mTORC1)p-S6 (S235/236) (mTORC1)
SapanisertibStrong InhibitionStrong InhibitionStrong Inhibition
NVP-BEZ235Strong InhibitionStrong InhibitionStrong Inhibition
This compoundTo be determinedTo be determinedTo be determined
Objective 3: Assess Anti-proliferative Activity

Causality: After confirming the mechanism, the critical next step is to assess the functional outcome of mTOR inhibition on cancer cells. Cell viability assays, such as the MTT assay, measure the metabolic activity of cells, which correlates with their proliferation and survival.[15] This determines the compound's ability to halt cancer cell growth.

Proposed Experiment: MTT Cell Viability Assay across a panel of cancer cell lines. Primary Endpoint: GI50 (concentration for 50% growth inhibition).

Data Summary Table 3: Comparative Anti-proliferative Activity

CompoundCell Line: PC-3 (Prostate) GI50 (µM)Cell Line: A549 (Lung) GI50 (µM)Cell Line: MCF-7 (Breast) GI50 (µM)
SapanisertibLow nM to low µM rangeLow nM to low µM rangeLow nM to low µM range
NVP-BEZ235Low nM to low µM rangeLow nM to low µM rangeLow nM to low µM range
This compoundTo be determinedTo be determinedTo be determined
Objective 4: Evaluate In-Vivo Anti-Tumor Efficacy

Causality: The final preclinical validation requires testing the compound in a living organism to assess its ability to inhibit tumor growth in a complex biological system.[16] A xenograft model, where human cancer cells are implanted in immunodeficient mice, is the standard for evaluating anti-tumor efficacy, tolerability, and pharmacodynamic effects in tumor tissue.[17][18]

Proposed Experiment: Human Cancer Cell Line Xenograft Mouse Model. Primary Endpoints: Tumor Growth Inhibition (TGI); animal body weight (as a measure of toxicity).

Data Summary Table 4: In-Vivo Anti-Tumor Efficacy

Compound (Dose)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0%~0%
SapanisertibHighMinimal to moderate loss
NVP-BEZ235HighMinimal to moderate loss
This compoundTo be determinedTo be determined

Part 3: Visualizations and Workflows

mTOR Signaling Pathway and Inhibitor Targets

This diagram illustrates the central role of mTORC1 and mTORC2 and the points of intervention for first and second-generation inhibitors.

mTOR_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Raptor) AKT->mTORC1 Activates S6K1_4EBP1 Protein Synthesis (p-S6K1, p-4E-BP1) mTORC1->S6K1_4EBP1 mTORC2 mTORC2 (Rictor) AKT_pS473 AKT Activation (p-AKT S473) mTORC2->AKT_pS473 Phosphorylates S6K1_4EBP1->PI3K Feedback Inhibition Cell_Growth Cell Growth & Proliferation S6K1_4EBP1->Cell_Growth AKT_pS473->AKT Fully Activates Rapalogs 1st Gen (Rapalogs) Rapalogs->mTORC1 Allosteric Inhibition Second_Gen 2nd Gen (ATP-Competitive) Second_Gen->mTORC1 Kinase Inhibition Second_Gen->mTORC2 Kinase Inhibition

Caption: mTOR pathway showing mTORC1/2 and inhibitor action sites.

Experimental Benchmarking Workflow

This workflow provides a logical progression from in-vitro validation to in-vivo efficacy studies.

Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis cluster_conclusion Conclusion A Objective 1: In-Vitro Kinase Assay (Determine IC50) B Objective 2: Western Blot (Confirm Cellular MoA) A->B If potent C Objective 3: Cell Viability Assay (Measure GI50) B->C If MoA confirmed D Objective 4: Xenograft Model (Assess Anti-Tumor Efficacy) C->D If active in cells E Comparative Profile vs. Second-Gen Inhibitors D->E

Caption: Logical workflow for benchmarking a novel mTOR inhibitor.

Part 4: Key Experimental Protocols

The following are standardized, self-validating protocols for the core experiments outlined in this guide.

Protocol 1: In-Vitro mTOR Kinase Assay

This protocol is designed to measure the direct inhibition of mTOR kinase activity.

  • Preparation:

    • Immunoprecipitate mTORC1 from cell lysates (e.g., HEK293T cells) using an anti-Raptor antibody and Protein G beads.[19][20]

    • Wash the immunoprecipitates extensively with low and high salt wash buffers to remove contaminants.[19]

  • Inhibitor Incubation:

    • Resuspend the mTORC1 beads in a kinase assay buffer.

    • Add serial dilutions of this compound, Sapanisertib, or NVP-BEZ235 to the beads. Include a DMSO vehicle control.

    • Incubate on ice for 20 minutes to allow for inhibitor binding.[19]

  • Kinase Reaction:

    • Initiate the reaction by adding a master mix containing ATP (e.g., 500 µM final concentration) and a recombinant substrate (e.g., 150 ng of GST-4E-BP1).[19]

    • Incubate at 30°C for 30-60 minutes with gentle shaking.[19]

  • Detection and Analysis:

    • Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.[14]

    • Analyze the samples by Western blot using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).[20]

    • Quantify band intensity and plot the percent inhibition versus inhibitor concentration to calculate the IC50 value.

Protocol 2: Western Blot for mTOR Pathway Analysis

This protocol assesses the phosphorylation status of key mTOR substrates in treated cells.

  • Cell Treatment and Lysis:

    • Plate cancer cells (e.g., A549, PC-3) and allow them to adhere overnight.

    • Treat cells with various concentrations of the inhibitors (and a vehicle control) for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Clarify lysates by centrifugation at ~16,000 x g for 15 minutes at 4°C.[14]

  • Protein Quantification and SDS-PAGE:

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) in SDS sample buffer at 95°C for 5 minutes.[14]

    • Separate proteins on an SDS-polyacrylamide gel.[21]

  • Membrane Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (S473), total AKT, p-S6 (S235/236), total S6, and a loading control (e.g., GAPDH).[14][21]

  • Detection:

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[22]

Protocol 3: MTT Cell Viability Assay

This protocol measures the effect of the inhibitors on cell proliferation and viability.[15]

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of each compound in fresh media. Include a vehicle-only control.

    • Incubate for the desired exposure period (e.g., 72 hours).[23]

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[23][25]

  • Solubilization and Measurement:

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[24]

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[26]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the GI50 value.

Protocol 4: Xenograft Tumor Model

This protocol evaluates the in-vivo anti-tumor activity of the compounds.[27]

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., 3-5 x 10^6 A549 cells) and resuspend them in a sterile solution like PBS, often mixed with Matrigel or Cultrex BME to improve tumor take.[16]

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).[16]

  • Tumor Growth and Treatment:

    • Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, this compound, Sapanisertib, NVP-BEZ235).

    • Administer the compounds according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).[16]

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.[16]

    • Monitor animal body weight and overall health as an indicator of drug toxicity.[16]

    • Continue treatment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Analyze changes in body weight to assess tolerability.

    • (Optional) At the end of the study, tumors can be excised for Western blot analysis to confirm target engagement in vivo.[16]

Conclusion

This guide provides a structured, scientifically-grounded framework for the comprehensive evaluation of this compound as a potential mTOR inhibitor. By benchmarking against well-defined second-generation inhibitors like Sapanisertib and NVP-BEZ235, researchers can accurately determine its potency, confirm its mechanism of action, and assess its preclinical efficacy. Following these detailed protocols will ensure the generation of robust, reproducible, and comparative data essential for advancing novel compounds in the drug discovery pipeline.

References

  • Bio-Rad. (n.d.). mTOR Signaling Pathway. Bio-Rad Antibodies. Retrieved from [Link]

  • Dodd, K. M., & Tee, A. R. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol, 6(11), e1827. Retrieved from [Link]

  • Mukherjee, B., et al. (2012). The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses. Neoplasia, 14(1), 34-43. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Janku, F., et al. (2021). Phase I Study of mTORC1/2 Inhibitor Sapanisertib (CB-228/TAK-228) in Combination with Metformin in Patients with mTOR/AKT/PI3K Pathway Alterations and Advanced Solid Malignancies. Cancer Research, 81(13_Supplement), CT193-CT193. Retrieved from [Link]

  • Ballou, L. M., et al. (2007). Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-a]isoquinolin-4-one. Journal of Biological Chemistry, 282(33), 24463-24470. Retrieved from [Link]

  • Gulan, Z., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783. Retrieved from [Link]

  • Kandimalla, E. R., et al. (2003). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 13(20), 3435-3439. Retrieved from [Link]

  • eCampusOntario. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. eCampusOntario Pressbooks. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • Zhou, H., et al. (2012). Current development of the second generation of mTOR inhibitors as anticancer agents. Acta Pharmaceutica Sinica B, 2(4), 347-354. Retrieved from [Link]

  • Cellagen Technology. (n.d.). NVP-BEZ235 | PI3K/mTOR inhibitor. Retrieved from [Link]

  • Zhang, H., et al. (2022). Overview of Research into mTOR Inhibitors. Molecules, 27(19), 6268. Retrieved from [Link]

  • Kumar, D., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society, 20, S331-S351. Retrieved from [Link]

  • Kim, E. (2017). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. In mTOR Signaling. Methods in Molecular Biology, vol 1660. Humana Press. Retrieved from [Link]

  • Sato, T., et al. (2005). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. Journal of Biological Chemistry, 280(13), 12763-12770. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(1), 195. Retrieved from [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Iruela-Arispe Lab, UCLA. Retrieved from [Link]

  • Wang, Y., et al. (2023). Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. Frontiers in Pharmacology, 14, 1188334. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of the second generation mTOR inhibitors according to binding mode. Retrieved from [Link]

  • Mergny, J. L., et al. (2019). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 24(18), 3270. Retrieved from [Link]

  • ResearchGate. (2015). Can anybody help with mTOR Western Blot antibodies and conditions?. Retrieved from [Link]

  • Janku, F., et al. (2021). Phase I study of mTORC1/2 inhibitor sapanisertib (TAK-228) in combination with metformin in patients (pts) with mTOR/AKT/PI3K pathway alterations and advanced solid malignancies. Journal of Clinical Oncology, 39(15_suppl), 3017-3017. Retrieved from [Link]

  • Hennequin, L. F. A., et al. (2003). Quinoline derivatives as tyrosine kinase inhibitors. Google Patents.
  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2024. Retrieved from [Link]

  • OncoTargets and Therapy. (2018). Dual inhibitor of PI3K and mTOR (NVP-BEZ235) augments the efficacy of fluorouracil in gastric cancer through synergistic antitumor activity. OncoTargets and Therapy, 11, 5999-6008. Retrieved from [Link]

  • Wang, H., et al. (2014). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 13(6), 1379-1388. Retrieved from [Link]

  • Wang, H., et al. (2014). Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo. Molecular Cancer Therapeutics, 13(6), 1379-1388. Retrieved from [Link]

  • Grokipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Abdel-Aziem, A., et al. (2023). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Archiv der Pharmazie. Retrieved from [Link]

  • Kim, E., & Guan, K. L. (2015). Experimental Approaches in Delineating mTOR Signaling. Methods in Molecular Biology, 1255, 1-13. Retrieved from [Link]

  • Ramharack, P., & Soliman, M. E. S. (2018). Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. Molecules, 23(12), 3237. Retrieved from [Link]

  • Animalab. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Romero, M. H., & Delgado, G. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Hsieh, J. J., et al. (2017). Role of mTOR Inhibition in Kidney Cancer. OncLive. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3025. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2993. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • OncLive. (2024). Dual mTORC1/mTORC2 Inhibitor Sapanisertib Shows Promise in Combination Regimens for Solid Tumors. Retrieved from [Link]

  • National Institutes of Health. (2022). A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161. Retrieved from [Link]

  • University of Iowa. (n.d.). Biomarker-Based Phase II Study of Sapanisertib (TAK-228): An mTORC1/2 Inhibitor in Patients With Refractory Metastatic Renal Cell Carcinoma. Retrieved from [Link]

Sources

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